

20-Dehydroeupatoriopicrin semiacetal molecular weight

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Compound of Interest

Compound Name: 20-Dehydroeupatoriopicrin
semiacetal

Cat. No.: B593442

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An In-depth Technical Guide to 20-Dehydroeupatoriopicrin Semiacetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, isolation, and biological activities of **20-Dehydroeupatoriopicrin semiacetal**, a sesquiterpene lactone of interest for its potential therapeutic applications.

Core Data Presentation

Quantitative data for **20-Dehydroeupatoriopicrin semiacetal** is summarized in the table below, providing a clear reference for its fundamental physicochemical properties.

Property	Value	Reference
Molecular Weight	360.40 g/mol	[1][2][3]
Chemical Formula	C ₂₀ H ₂₄ O ₆	[1][2][3]

Experimental Protocols

Isolation and Purification of Sesquiterpenoid Lactones from Eupatorium Species

While a specific protocol for the isolation of **20-Dehydroeupatoriopicrin semiacetal** is not detailed in the available literature, a general and effective method for the preparative isolation and purification of structurally similar sesquiterpenoid lactones from *Eupatorium lindleyanum* DC. has been established using High-Speed Counter-Current Chromatography (HSCCC). This methodology can be adapted for the targeted isolation of **20-Dehydroeupatoriopicrin semiacetal**.

1. Plant Material and Extraction:

- Dried and powdered aerial parts of the *Eupatorium* species are extracted with a suitable solvent, such as 95% ethanol, at room temperature.
- The resulting extract is concentrated under reduced pressure to yield a crude extract.
- The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

2. High-Speed Counter-Current Chromatography (HSCCC) Separation:

- Two-Phase Solvent System Selection: A suitable two-phase solvent system is critical for successful separation. For sesquiterpenoid lactones, a system such as n-hexane-ethyl acetate-methanol-water is often effective. The optimal ratio is determined through preliminary experiments to achieve a suitable partition coefficient (K) for the target compounds.
- HSCCC Operation:
 - The multiplayer coil column is first entirely filled with the upper phase (stationary phase).
 - The apparatus is then rotated at a specific speed (e.g., 800-900 rpm), and the lower phase (mobile phase) is pumped into the column in the head-to-tail direction.
 - After hydrodynamic equilibrium is established, the sample solution (crude extract or a fraction thereof dissolved in the solvent mixture) is injected.
 - The effluent from the outlet of the column is continuously monitored with a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

- Fractions are collected based on the elution profile.

3. Purification and Identification:

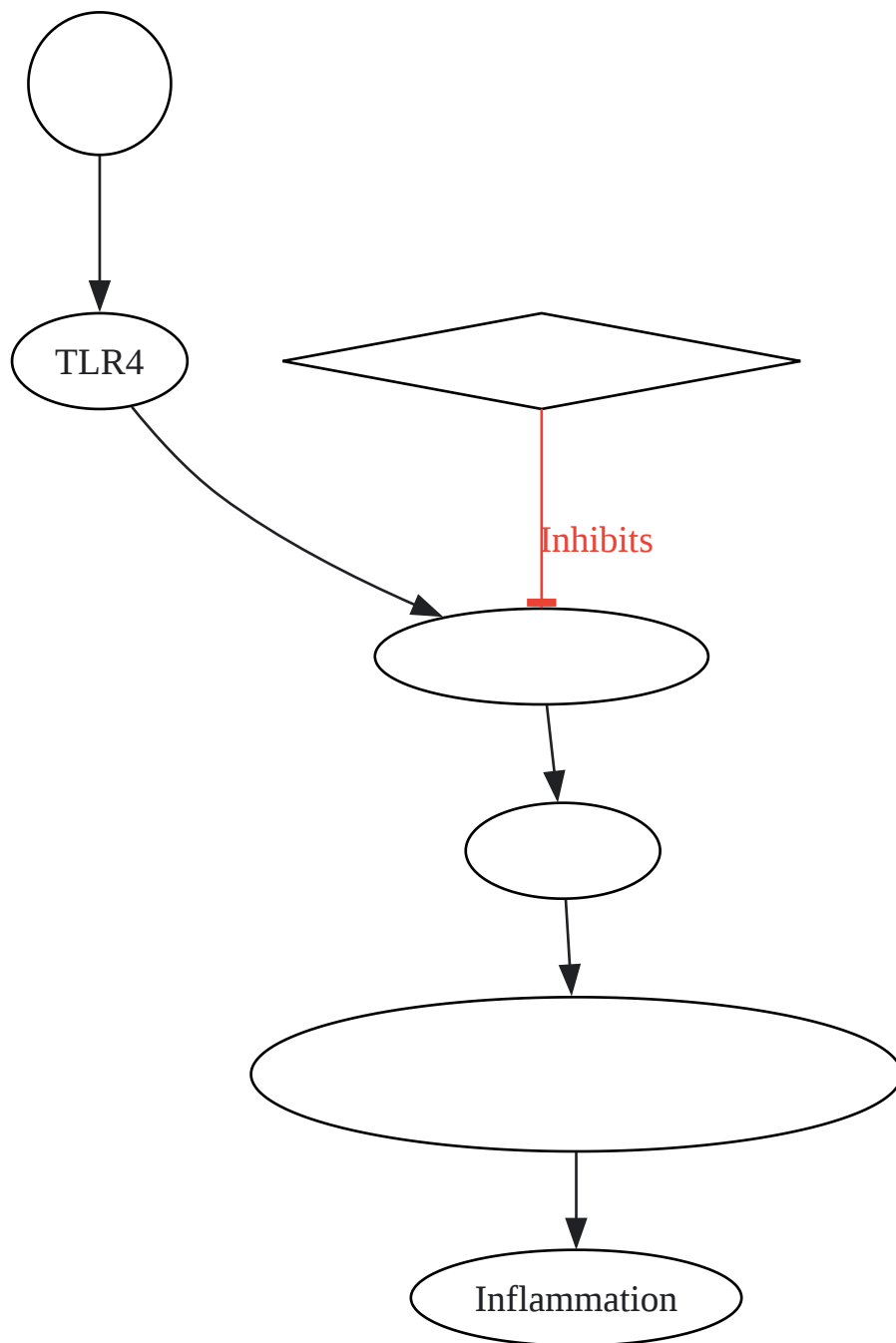
- The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to assess their purity.
- Fractions containing the compound of interest with high purity are pooled and concentrated.
- The structure of the isolated compound is then elucidated using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H -NMR, ^{13}C -NMR, and 2D-NMR).

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by **20-Dehydroeupatoriopicrin semiacetal** are limited, research on the closely related and structurally similar parent compound, eupatoriopicrin, provides significant insights into its potential biological activities and mechanisms of action.

Anti-inflammatory Activity

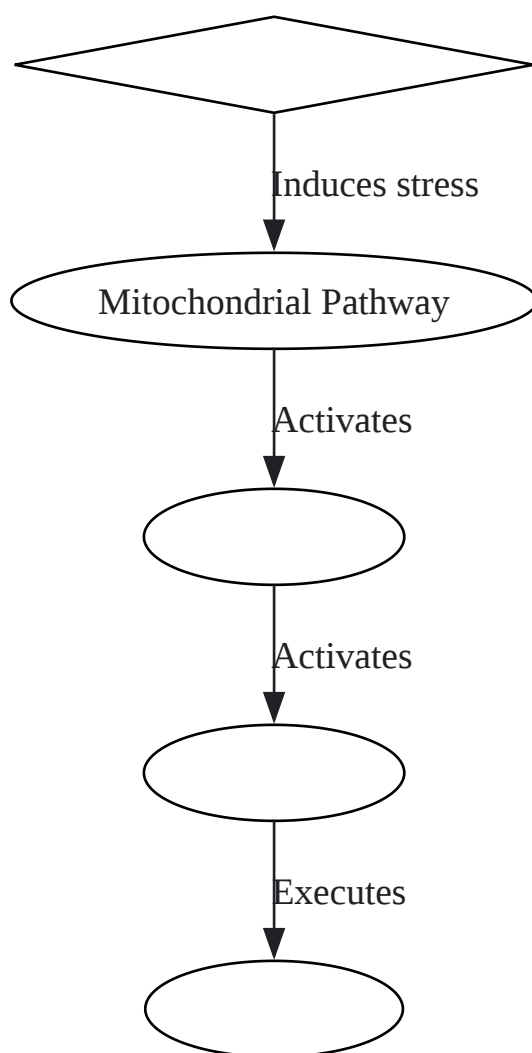
Eupatoriopicrin has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF- α) in lipopolysaccharide (LPS)-stimulated human neutrophils. This inhibitory action is mediated through the suppression of the p38 and ERK 1/2 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.



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Cytotoxic and Pro-Apoptotic Activity

Eupatoriopicrin has been shown to exhibit significant cytotoxic activity against various cancer cell lines. This cytotoxicity is primarily mediated through the induction of apoptosis. Experimental evidence from studies on cancer stem cells demonstrates that eupatoriopicrin treatment leads to characteristic apoptotic morphological changes, including nuclear condensation and fragmentation. This is further confirmed by an increase in the population of apoptotic cells observed through flow cytometry and an elevation in the activity of caspase-3, a key executioner caspase in the apoptotic cascade.



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